molecular formula C10H7FN2O2 B176486 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 138907-81-0

1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B176486
M. Wt: 206.17 g/mol
InChI Key: VHGLETHNIUVDGO-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid” is a fluorinated phenolic compound with various applications as a starting reagent for synthesizing pharmaceuticals . It is used for R&D purposes and not for medicinal or household use .


Synthesis Analysis

The synthesis of this compound involves multi-step nucleophilic substitution reactions and ester hydrolysis . It can also be synthesized from different cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular structure of the compound was determined via single crystal X-ray diffraction method . The molecular formula of a similar compound, 1-(4-Fluorophenyl)pyrazole-4-boronic acid, is C9H8BFN2O2 with a molecular weight of 205.98 .


Chemical Reactions Analysis

This compound can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .


Physical And Chemical Properties Analysis

The physical properties of this compound were characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods . The compound is a white to light yellow crystal powder .

Scientific Research Applications

  • 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid :

  • Pyrrole-containing analogs :

  • Acid–base regulated inclusion complexes of β-cyclodextrin :

    • Application: These complexes display multistimuli-responsive chromic behaviors and photomodulable fluorescence. They are highly desirable due to their convenient controllability and potential applications in smart window, sensor, and bionic manufacturing .
    • Method: The solid-state inclusion complex formed β-cyclodextrin (β-CD) and a guest molecule demonstrated multiple chromic behaviors under the external stimuli of light, heat, and vapors of ammonia and some organic amines .
    • Results: The chromic and fluorescent properties of the inclusion complex endow it with practical utility in inkless printing, ammonia sensing, and multiple anti-counterfeiting .
  • 4-Fluorophenylboronic acid :

    • Application: This compound can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes. It is also used to make novel biologically active terphenyls .
    • Method: The specific methods of application or experimental procedures would depend on the context of the chemical synthesis .
    • Results: The outcomes would also depend on the specific synthesis process .
  • 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride :

    • Application: This compound is used in the design of multistimuli-responsive materials, which are highly desirable due to their convenient controllability and potential applications in smart window, sensor and bionic manufacturing .
    • Method: The solid-state inclusion complex formed β-cyclodextrin (β-CD) and this compound demonstrated multiple chromic behaviors under the external stimuli of light, heat and vapors of ammonia and some organic amines .
    • Results: The chromic and fluorescent properties of the inclusion complex endow it with practical utility in inkless printing, ammonia sensing and multiple anti-counterfeiting .
  • 4-Fluorophenylboronic acid :

    • Application: This compound can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes. It is also used to make novel biologically active terphenyls .
    • Method: The specific methods of application or experimental procedures would depend on the context of the chemical synthesis .
    • Results: The outcomes would also depend on the specific synthesis process .

Safety And Hazards

The compound should be handled with care as it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The compound has potential applications in the field of drug discovery due to its versatile scaffold for novel biologically active compounds . It can be used as a reactant in various chemical reactions, indicating its potential for future research and development .

properties

IUPAC Name

1-(4-fluorophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGLETHNIUVDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390200
Record name 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

CAS RN

138907-81-0
Record name 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 1-(4-fluorophenyl)pyrazole-4-carboxylate (10.6 g) was dissolved in a mixed solvent of ethanol (80 ml) and water (80 ml), and sodium hydroxide (2.2 g) was added. The mixture was stirred at a refluxing temperature for 30 min. After evaporation of ethanol, dilute hydrochloric acid was added to the residue. The obtained solid was recrystallized from aqueous methanol solution to give the title compound (8.9 g), melting point: 244–247° C.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
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Citations

For This Compound
7
Citations
H Liu, DG Xia, R Hu, W Wang, X Cheng… - Pesticide biochemistry …, 2020 - Elsevier
In this work, a total of 36 novel 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives were designed and synthesized successfully by introducing a carboxyl group based …
Number of citations: 19 www.sciencedirect.com
H Liu, ZW Chu, DG Xia, HQ Cao, XH Lv - Bioorganic chemistry, 2020 - Elsevier
The design and synthesis of novel multi-substituted benzo-indole pyrazole Schiff base derivatives of potent DNA gyrase inhibitory activity were the main aims of this study. All the novel …
Number of citations: 30 www.sciencedirect.com
BS Ferreira, RC Silva, BA Souto… - Letters in Organic …, 2021 - researchgate.net
Hybrid systems containing pyrazole moiety show a wide spectrum of biological activities. To access novel hybrids with pyrazole ring, in this work we synthesized twenty pyrazole-…
Number of citations: 3 www.researchgate.net
牛尾博之 - 2015 - catalog.lib.kyushu-u.ac.jp
関節リウマチ (Rheumatoid Arthritis: RA) は一種の自己免疫疾患であり, 本来は自己を守るべき免疫細胞が自己組織 (自己抗原) に対して攻撃を行うことにより発症するものと考えられている. RA の…
Number of citations: 6 catalog.lib.kyushu-u.ac.jp
อร วรรณ ดวง ภักดี, ปรีชา รอด อิ่ม - rbkm.kmutt.ac.th
ผึ้งมิ้น (Apis florea) เป็นผึ้งชนิดหนึ่งที่ปรับตัวได้ดีในสภาพแวดล้อมที่หลากหลายของทวีปเอเชีย สร้างรวงรังแบบชั้นเดียวขนาดความกว้างประมาณ 20 - 30 ซม. บนกิ่งก้านของต้นไม้ขนาดเล็ก ไม้พุ่ม จึงพบผึ้งมิ้ม…
Number of citations: 3 rbkm.kmutt.ac.th
อร วรรณ ดวง ภักดี, ปรีชา รอด อิ่ม, น ง นาถ พ่อค้า… - rbkm.kmutt.ac.th
ผึ้งมิ้ม (Apis florea) เป็นผึ้งชนิดหนึ่งที่ปรับตัวได้ดีในสภาพแวดล้อมที่หลากหลายของทวีปเอเชีย สร้างรวงรังแบบชั้นเดียวขนาดความกว้างประมาณ 20 - 30 ซม. บนกิ่งก้านของต้นไม้ขนาดเล็ก ไม้พุ่ม จึงพบผึ้งมิ้ม…
Number of citations: 3 rbkm.kmutt.ac.th
อร วรรณ ดวง ภักดี - rbkm.kmutt.ac.th
การ ศึกษา ครั้ง นี้ ได้ รับ ทุน อุดหนุน การ วิจัย จาก ส า นักงาน คณะ กรรมการ วิจัย แห่ง ชาติ ประ จ า ปี งบประมาณ 2556-2557 ขอ ขอบพระคุณ Prof. Dr. Randall Hepburn จาก Rhode University ประเทศ …
Number of citations: 4 rbkm.kmutt.ac.th

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